8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
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Overview
Description
8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include nitration, chlorination, and hydroxylation reactions under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be replaced with other groups under suitable conditions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds include other spiro-quinazolinone derivatives, which share structural features but differ in functional groups. These differences can significantly impact their chemical reactivity and biological activity. For example, compounds with different substituents on the quinazolinone core may exhibit varying degrees of potency and selectivity in biological assays .
Properties
Molecular Formula |
C13H14ClN3O4 |
---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
8-chloro-5-hydroxy-6-nitrospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H14ClN3O4/c14-7-6-8(17(20)21)11(18)9-10(7)15-12(19)16-13(9)4-2-1-3-5-13/h6,18H,1-5H2,(H2,15,16,19) |
InChI Key |
CJQNMCANBAAKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=CC(=C3NC(=O)N2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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